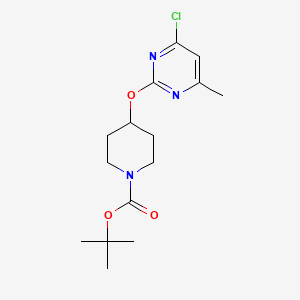

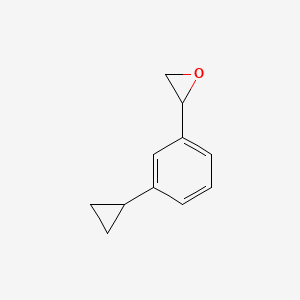

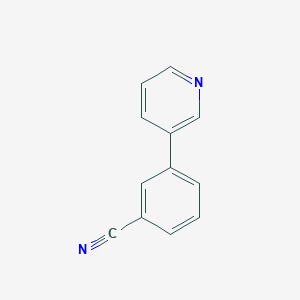

![molecular formula C7H3F3N2S B2682897 5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine CAS No. 2413875-22-4](/img/structure/B2682897.png)

5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is an important research topic . The synthesis of new heterocyclic thiazole, pyranothiazole, thiazolo [4,5-b]pyridine and thiazolo [5′,4′:5,6]pyrano [2,3- d ]pyrimidine derivatives has been reported . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . The X-ray diffraction data analysis indicated that 3- (4-fluoropheny)l-2-thioxo-5- (trifluoromethyl)-2,3-dihydro [1,3]thiazolo [4,5- d ]pyrimidin-7 (6H)-one (2e) crystallized as a semi-solvate in the triclinic space group P –1 .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . The reaction of thiazole-5-carboxamides 1a-e and the trifluoroacetic an-)‐ones 2a‐e were obtained using the previously described method . The derivative 6r is capable of inhibiting significantly c-KIT and suppressing substantially proliferation of GIST-T1 cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in its structure . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Applications De Recherche Scientifique

Chemical Synthesis and Complex Formation

5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine and related compounds are utilized in the synthesis of complex organic structures, demonstrating the versatility of these compounds in forming multidentate N-heterocyclic biscarbenes and their silver(I) complexes. Such compounds showcase the potential for creating novel organometallic structures with unique properties, including stability and reactivity characteristics that are essential for further chemical studies and applications (Caballero et al., 2001).

Interaction with Molecular Iodine

Investigations into the behavior of 5-(trifluoromethyl)-pyridine-2-thione towards molecular iodine reveal complex formation capabilities, demonstrating the chemical's potential in antithyroid drug research. Such interactions are crucial for understanding the drug development process and the role of molecular structures in therapeutic applications (Chernov'yants et al., 2011).

Catalysis and Cyclisation Reactions

The use of trifluoromethanesulfonic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides to pyrrolidines emphasizes the role of this compound derivatives in facilitating efficient formation of polycyclic systems. This application is significant in organic synthesis, particularly in developing pharmaceuticals and complex organic molecules (Haskins & Knight, 2002).

Antimicrobial and Antifungal Agents

The synthesis of novel compounds containing the this compound structure has shown potential as antifungal agents. Such research is pivotal in addressing the ongoing need for new antimicrobial compounds capable of combating resistant strains of bacteria and fungi, thereby contributing to the field of medicinal chemistry and pharmaceutical development (Sangshetti et al., 2014).

Anticancer Research

Research into novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives has revealed promising anticancer activity. Such compounds, prepared from various synthetic pathways, have been screened against different cancer cell lines, showing bioactivity at micro molar concentrations. This highlights the potential of this compound derivatives in contributing to the development of new anticancer drugs, offering hope for more effective treatments (Chavva et al., 2013).

Mécanisme D'action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The derivative 6r is capable of inhibiting significantly c-KIT and suppressing substantially proliferation of GIST-T1 cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-4-2-12-13-6(4)11-3-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHHEGHABYPXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NSC2=NC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

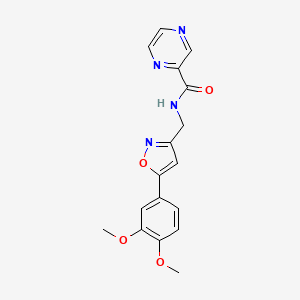

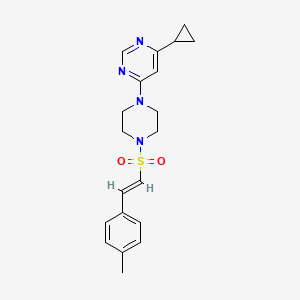

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)

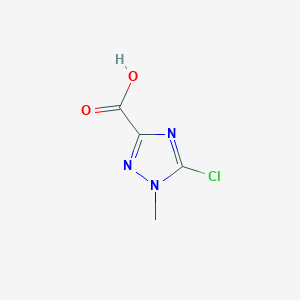

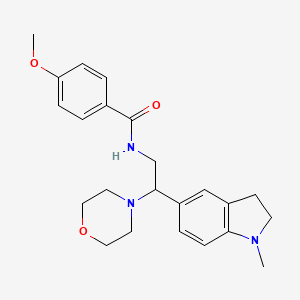

![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)

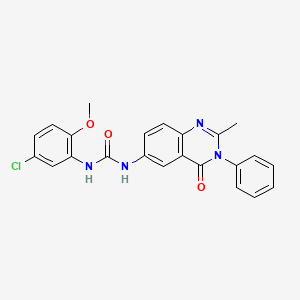

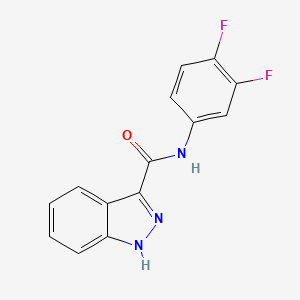

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)

![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)